6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one
Description
6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one is a pyrazolopyrimidine derivative characterized by a dimethylamino (-N(CH₃)₂) group at position 6 and a methyl (-CH₃) group at position 1 of the bicyclic core. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and dehydrogenases .
Properties
CAS No. |
5444-32-6 |
|---|---|
Molecular Formula |
C8H11N5O |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
6-(dimethylamino)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H11N5O/c1-12(2)8-10-6-5(7(14)11-8)4-9-13(6)3/h4H,1-3H3,(H,10,11,14) |
InChI Key |
IVYJBVYUUPDDMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=N2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Vilsmeier Amidination :
A 1-methyl-5-aminopyrazole derivative reacts with phosphorus tribromide (PBr₃) in N,N-dimethylformamide (DMF), forming a 4-(iminomethyl)-1-methyl-1H-pyrazol-5-yl-formamidine intermediate. The dimethylamino group at position 6 originates from DMF’s dimethylamine moiety. -
Heterocyclization :
Hexamethyldisilazane (HMDS) promotes cyclization by deprotonating the formamidine intermediate, leading to pyrazolo[3,4-d]pyrimidine ring formation.
Optimization and Yields
-
Key Variables :
| Variable | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 91 |
| Temperature (Cyclization) | 70–80°C | 89–91 |
| Reaction Time | 3–5 hours | 90 |
Stepwise Synthesis via Pyrimidinone Intermediate
This method constructs the pyrazolo[3,4-d]pyrimidin-4(2H)-one core before introducing the dimethylamino group.
Synthetic Pathway
-
Carboxamide Formation :
1-Methyl-5-aminopyrazole undergoes partial hydrolysis with alcoholic NaOH to yield 5-carboxamide-1-methyl-1H-pyrazole. -
Cyclization with Urea :
Fusion with urea at 180°C produces 1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione. -
Chlorination :
Treatment with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) introduces chlorine at position 6. -
Amination :
Substitution of chlorine with dimethylamine in tetrahydrofuran (THF) at 60°C affords the target compound.
Yield Analysis
Regioselective Thiourea-Mediated Synthesis
This approach emphasizes regioselectivity during pyrimidine ring formation.
Reaction Sequence
Critical Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Thiourea coupling | Ethanol, reflux | 78 |
| Oxidative desulfurization | H₂O₂, 50°C | 85 |
| Dimethylamine substitution | DMF, 60°C | 72 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| One-Flask Synthesis | High efficiency, minimal purification | Requires specialized reagents | 91 |
| Stepwise Synthesis | Flexible functionalization | Multiple steps, lower overall yield | 65–70 |
| Thiourea-Mediated | Excellent regioselectivity | Tedious oxidation steps | 72 |
Characterization and Validation
All routes produce analytically pure material validated via:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorinated precursor 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes regioselective substitution at the C4 position with methylamine to yield derivatives like 6-(dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Fig. 1A) . Similar reactivity is observed with other amines or thiols under mild alkaline conditions.
Condensation and Cycloaddition Reactions
The dimethylamino group facilitates condensation with aldehydes or ketones. For example, reaction with aromatic aldehydes in acetic acid forms hydrazone-linked derivatives (Fig. 1B) . Fused heterocycles like triazolo-pyrimidines are synthesized via cyclization with thiourea or phenylacetic acid .
Key reaction pathways :
Cross-Coupling Reactions
The pyrazolo-pyrimidine core participates in Buchwald–Hartwig amination or Suzuki couplings at halogenated positions. Copper-catalyzed reactions with aryl halides yield biaryl derivatives (Fig. 1C) .
Functional Group Transformations
-
Oxidation : The dimethylamino group resists oxidation under standard conditions, but the pyrimidinone carbonyl can be reduced to a secondary alcohol using NaBH₄ .
-
Alkylation : The N1-methyl group is inert, but the N2 position reacts with alkyl halides in DMF/K₂CO₃ to form quaternary ammonium salts .
Stability and Side Reactions
The compound degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions due to pyrimidinone ring hydrolysis . Side reactions include:
Scientific Research Applications
Medicinal Chemistry
6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of this compound exhibit significant anti-inflammatory , anticancer , and antimicrobial properties.
- Anti-inflammatory Activity : Studies show that certain derivatives inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, specific compounds have demonstrated selective inhibition of COX-2, making them promising candidates for treating inflammatory diseases .
- Anticancer Activity : Recent findings reveal that pyrazolopyrimidine derivatives can act as dual inhibitors for cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), showing potent anticancer activity across various cancer cell lines . For example, one derivative exhibited an IC50 value of 0.78 µM against CDK2, indicating strong inhibitory potential.
Biological Research
The compound's ability to modulate enzyme activity makes it a valuable tool in biological research. It has been explored for its role in:
- Enzyme Inhibition : The interaction with specific enzymes allows for studying cellular processes such as DNA replication and protein synthesis. Compounds derived from this structure have shown effectiveness in inhibiting histone demethylases, which play a role in epigenetic regulation .
- Cell Cycle Regulation : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, demonstrating their potential use in cancer therapeutics .
Pharmacological Studies
The pharmacological profile of this compound includes:
- Antimicrobial Properties : Some studies have indicated that this compound exhibits antimicrobial activity against various pathogens, suggesting its application in developing new antibiotics .
- Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
| Compound Name | Activity Type | IC50 (µM) | Target Enzyme/Pathway |
|---|---|---|---|
| 6-(Dimethylamino)-1-methyl derivative | COX-2 Inhibition | 0.45 | Cyclooxygenase |
| Pyrazolopyrimidine derivative | CDK2 Inhibition | 0.78 | Cyclin-dependent kinase |
| Antimicrobial derivative | Antimicrobial | N/A | Various bacterial strains |
Table 2: Summary of Case Studies
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Structural Modifications and Substituent Effects
Key structural variations among pyrazolo[3,4-d]pyrimidines include substitutions at positions 1, 5, 6, and 7, which influence biological activity, solubility, and target selectivity. Below is a comparative analysis:
Table 1: Substituent Profiles and Physicochemical Properties
Key Observations :
- Solubility: The dimethylamino group in the target compound likely improves water solubility compared to halogenated (e.g., -CH₂Br in 3b) or aromatic (e.g., -Ph in 11) substituents .
- Biological Activity : Thioether-linked fluorobenzyl groups (e.g., 15c) show high purity (99% HPLC) and antitumor activity, suggesting sulfur-containing substituents enhance target binding .
- Synthetic Accessibility : Bromomethyl and chlorophenyl derivatives (e.g., 3b, 15a) achieve higher yields (70–83%) compared to oxetane-modified analogs (13g: 21.6% yield) .
SAR Insights :
- Position 6 Modifications : Electrophilic groups (e.g., -CH₂Br in 3b) enhance antitumor potency, likely by alkylating cellular targets . Polar substituents like -NH₂ or -N(CH₃)₂ may improve solubility but require optimization for target engagement .
- Position 1 Substitutions : Methyl or phenyl groups are common. Methyl derivatives (e.g., target compound) may reduce steric hindrance compared to bulkier aryl groups .
Biological Activity
The compound 6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological potential.
Chemical Structure and Properties
The structure of this compound features a pyrazolo-pyrimidine core, which is crucial for its interaction with biological targets. The dimethylamino group enhances its solubility and bioavailability.
Anti-inflammatory Activity
Several studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-inflammatory properties. For instance:
- Inhibition of COX Enzymes : Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is involved in the inflammatory response. In vitro assays reported IC50 values as low as 0.04 μmol for selective COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .
- In Vivo Studies : In carrageenan-induced paw edema models, certain derivatives exhibited effective anti-inflammatory action with ED50 values closely matching those of indomethacin, a well-known anti-inflammatory agent .
Anticancer Activity
The potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents has been explored extensively:
- EGFR Inhibition : Recent research identified new derivatives that act as epidermal growth factor receptor inhibitors (EGFRIs). Notably, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR and significant activity against mutant forms . This suggests a promising avenue for targeting resistant cancer phenotypes.
| Compound | EGFR IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound 12b | 0.016 (wild type), 0.236 (mutant) | A549, HCT-116 |
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways:
- COX Inhibition : The compound selectively inhibits COX-2 without affecting COX-1 significantly, thereby reducing prostaglandin E2 (PGE2) production in macrophages .
- Histone Demethylase Inhibition : Some derivatives have been reported to inhibit histone lysine demethylases (KDMs), which play crucial roles in epigenetic regulation and cancer progression .
Case Studies
Several case studies illustrate the compound's efficacy:
- Murine Macrophage Studies : A study demonstrated that specific derivatives inhibited PGE2 generation in murine macrophages by directly affecting COX-2 activity without altering enzyme expression levels .
- Cancer Cell Proliferation Assays : Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold were tested against various cancer cell lines, showing potent anti-proliferative effects and suggesting their utility in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for 6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one?
- Methodological Answer : The compound can be synthesized via:
-
Tandem aza-Wittig and annulation reactions : React iminophosphorane intermediates with aromatic isocyanates and hydrazine, achieving yields of 52–92% .
-
Iodine-mediated cyclization : For derivatives with allyl groups, cyclization via 5-exo-mode closure yields tricyclic structures in high regioselectivity (e.g., 8-iodomethyl derivatives) .
-
Nucleophilic substitution : Use NaH or triethyl orthoformate to functionalize pyrazolo[3,4-d]pyrimidine cores, as seen in thioether and thiourea derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use HPLC with UV detection (reported purities of 96–99% for related derivatives) .
- Structural confirmation :
- 1H/13C NMR : Assign peaks based on substituent effects (e.g., dimethylamino groups show distinct singlet resonances at δ ~3.0 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ for C9H12N6O: m/z 221.11) .
- X-ray crystallography : Resolve regiochemistry ambiguities in substituted derivatives .
Advanced Research Questions
Q. How can researchers optimize the biological activity of pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
-
Structure-activity relationship (SAR) :
-
Introduce thioether groups (e.g., 6-((3-fluorobenzyl)thio)) to enhance antitumor activity via ALDH1A inhibition .
-
Modify N-substituents (e.g., arylpiperazine) to improve pharmacokinetic properties .
-
Bioisosteric replacement : Replace methyl groups with trifluoromethyl to enhance metabolic stability .
-
In vitro/in vivo correlation : Validate efficacy using formalin-induced edema (acute) and cotton-pellet granuloma (chronic) models .
Q. How to resolve contradictions in biological data across studies (e.g., varying COX-2 selectivity)?
- Methodological Answer :
-
Assay validation : Compare results across multiple models (e.g., COX-1/COX-2 enzymatic assays vs. cell-based inflammation models) .
-
Dose-response analysis : Test compounds at concentrations spanning 1–100 µM to identify potency thresholds .
-
Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of variability .
Compound COX-2 Selectivity (IC50, µM) Model Used Reference 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)amino derivative 0.45 Formalin-induced edema 6-Trifluoromethyl derivative 1.2 Cotton-pellet granuloma
Q. What strategies mitigate low yields in regioselective synthesis of N-substituted derivatives?
- Methodological Answer :
- Protecting group chemistry : Use tert-butyl or benzoyl groups to direct substitution at the pyrimidine N1 position .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 30 minutes at 120°C) .
- Solvent optimization : Replace dichloromethane with acetonitrile for better solubility of intermediates .
Q. How to address regioisomer formation during cyclization reactions?
- Methodological Answer :
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC; shorter reaction times favor kinetic products (e.g., 5-exo over 6-endo cyclization) .
- Chiral HPLC : Separate regioisomers using columns like Chiralpak IA/IB .
- Computational modeling : Predict regioselectivity using DFT calculations (e.g., Fukui indices for nucleophilic attack sites) .
Key Considerations for Experimental Design
- Purification : Use silica gel chromatography (hexane/EtOAc gradients) for intermediates .
- Toxicity : Handle iodinated derivatives with gloveboxes due to polyiodide salt formation .
- Data validation : Cross-check spectral data with synthetic intermediates (e.g., compare MS/MS fragmentation patterns) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
